1-(2,4-Dichlorophenethyl)hydrazine

Descripción

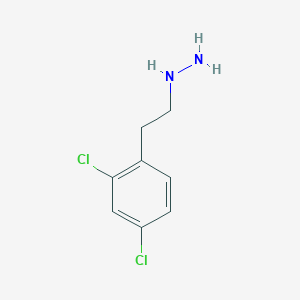

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5,12H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXABKARKCJSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Dichlorophenethyl Hydrazine and Its Analogues

Retrosynthetic Analysis of the 1-(2,4-Dichlorophenethyl)hydrazine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategy involves severing the C-N bond between the phenethyl group and the hydrazine (B178648) moiety. This approach is based on the known reliability of forming such bonds through nucleophilic substitution reactions.

This disconnection leads to two key synthons: a 2,4-dichlorophenethyl electrophile and a hydrazine nucleophile. The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons would be a 2,4-dichlorophenethyl halide (such as the bromide or chloride) and hydrazine hydrate, respectively.

An alternative retrosynthetic approach involves the disconnection of the N-N bond, which is generally a less common strategy for this class of compounds. A more viable alternative pathway considers the formation of the C-N bond via the reduction of a hydrazone. This would involve the disconnection of a C-H bond and an N-H bond, leading back to a hydrazone intermediate. This hydrazone would be formed from the condensation of 2,4-dichlorophenylacetaldehyde and hydrazine.

Development and Optimization of Synthetic Pathways for this compound

A common and practical synthetic route for phenelzine (B1198762) analogues, which can be adapted for this compound, often commences with a corresponding alcohol. This late-stage introduction of the hydrazine moiety is a frequently employed strategy.

The synthesis would likely begin with 2-(2,4-dichlorophenyl)ethanol. To facilitate a nucleophilic substitution, the hydroxyl group is converted into a better leaving group. This is typically achieved by mesylation to form a mesylate or by reaction with a brominating agent to yield the corresponding bromide. The resulting electrophilic intermediate is then reacted with hydrazine, often in the form of hydrazine hydrate, to displace the leaving group and form the final this compound product.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-(2,4-Dichlorophenyl)ethanol | Methanesulfonyl chloride, Triethylamine | 2-(2,4-Dichlorophenyl)ethyl methanesulfonate | Mesylation |

| 2 | 2-(2,4-Dichlorophenyl)ethyl methanesulfonate | Hydrazine hydrate | This compound | Nucleophilic Substitution |

Exploration of Alternative Synthetic Routes for Analogues of this compound

Several alternative methodologies exist for the synthesis of hydrazine derivatives, which can be applied to produce a diverse range of analogues of this compound. These methods offer different approaches to forming the crucial C-N bond or modifying the hydrazine core.

One notable method is the reductive condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative, followed by reduction of the resulting hydrazone. For instance, a substituted phenylacetaldehyde could be reacted with hydrazine, and the subsequent hydrazone reduced with a reagent like diborane to yield the desired phenethylhydrazine analogue. Another efficient method involves the direct reductive alkylation of hydrazine derivatives using α-picoline-borane, which has been successfully applied to the synthesis of pharmaceutical ingredients.

Continuous flow technology has also been utilized for the synthesis of hydrazine derivatives through the deoxygenation of alcohols with reagents such as di-tert-butylazodicarboxylate, offering a scalable and operationally simple protocol. Additionally, palladium-catalyzed allylic substitution reactions can be employed to form N,N-disubstituted hydrazines from allyl acetates and arylhydrazines under mild conditions.

Table 2: Alternative Synthetic Routes for Hydrazine Analogues

| Method | Key Reagents | Starting Material Types | Product Type | Reference |

|---|---|---|---|---|

| Reductive Condensation | Aldehyde/Ketone, Hydrazine, Diborane | Carbonyls, Hydrazines | 1,2-Disubstituted Hydrazines | |

| Direct Reductive Alkylation | α-Picoline-borane | Hydrazine derivatives, Carbonyls | N-Alkylhydrazines | |

| Flow Synthesis (Deoxygenation) | Di-tert-butylazodicarboxylate | Alcohols | Hydrazine derivatives | |

| Palladium-Catalyzed Allylic Substitution | Palladium catalyst, Allyl acetate | Arylhydrazines | N,N-Disubstituted Hydrazines |

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

While this compound itself is achiral, analogues with stereocenters, for example, on the ethyl linker, require stereoselective synthetic methods. Such approaches often rely on the diastereoselective or enantioselective addition of nucleophiles to hydrazone intermediates.

One effective strategy involves the reaction of allylboronic acids with acyl hydrazones, which has been shown to proceed with very high syn selectivity. This selectivity is attributed to chelation control between the acyl hydrazone and the dihydroxyboryl group.

Another powerful method for controlling stereochemistry is the use of crotyltrichlorosilanes. The reaction of (E)- and (Z)-crotyltrichlorosilanes with hydrazones can stereospecifically yield syn- and anti-adducts, respectively. These reactions are believed to proceed through a cyclic, chair-like transition state, allowing for predictable stereochemical outcomes. These methods provide a robust toolkit for accessing chiral, non-racemic analogues of this compound.

Table 3: Stereoselective Approaches for Chiral Hydrazine Analogues

| Method | Reagents | Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Allylboration | Allylboronic acids | Acyl hydrazones | High syn selectivity | |

| Crotylation | (E)- and (Z)-Crotyltrichlorosilanes | Hydrazones | Stereospecific formation of syn- and anti-adducts |

Molecular Interactions and Target Engagement of 1 2,4 Dichlorophenethyl Hydrazine

Investigations into Enzyme Inhibition Mechanisms by 1-(2,4-Dichlorophenethyl)hydrazine

Research into the enzyme inhibition properties of this compound was initiated to understand its potential as a modulator of enzyme activity. The primary focus was on its interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

Monoamine Oxidase (MAO) Isoform Selectivity Studies (MAO-A, MAO-B)

A critical aspect of characterizing an MAO inhibitor is determining its selectivity for the two major isoforms, MAO-A and MAO-B. This selectivity is a crucial determinant of the compound's pharmacological profile. For instance, selective inhibition of MAO-A is linked to antidepressant effects, while selective MAO-B inhibition is utilized in the management of Parkinson's disease. nih.gov Non-selective inhibitors, which affect both isoforms, are also known. psychscenehub.com

Despite a thorough search for studies on this compound, no data on its relative potency for inhibiting MAO-A versus MAO-B could be located. As a result, a data table comparing the IC₅₀ or Kᵢ values for the two isoforms could not be generated.

Inhibition Kinetics of this compound with Target Enzymes

The kinetic parameters of enzyme inhibition, such as the inhibition constant (Kᵢ), provide a quantitative measure of an inhibitor's potency. Understanding the kinetics is fundamental to elucidating the mechanism of action. nih.gov

No published studies were found that detailed the inhibition kinetics of this compound with MAO or any other enzyme. Consequently, a table of kinetic data cannot be provided.

Irreversible vs. Reversible Inhibition Characteristics of this compound

Hydrazine-containing compounds are frequently classified as irreversible MAO inhibitors. psychscenehub.comresearchgate.netpsychiatrictimes.com This type of inhibition typically involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to a long-lasting effect that is only overcome by the synthesis of new enzyme molecules. psychiatrictimes.com In contrast, reversible inhibitors bind non-covalently and their effects are more transient. nih.gov

While it is plausible that this compound acts as an irreversible inhibitor based on its chemical structure, no specific experimental evidence confirming this or detailing the mechanism of such an interaction could be found.

Receptor Binding Profiling of this compound

To fully understand the pharmacological profile of a compound, it is essential to investigate its interactions with a wide range of neurotransmitter receptors. This can reveal both the primary therapeutic targets and potential off-target effects.

Neurotransmitter Receptor Affinity Investigations

A comprehensive receptor binding screen would typically assess the affinity of a compound for various receptors, such as dopamine (B1211576), serotonin, and adrenergic receptors. nih.govnih.gov This information is critical for predicting the compound's spectrum of biological activity.

No data from neurotransmitter receptor affinity studies for this compound are available in the reviewed literature. Therefore, a table of binding affinities (e.g., Kᵢ values) for various receptors cannot be compiled.

Off-Target Receptor Binding Analyses

Analysis of off-target binding is crucial for identifying potential side effects and understanding the full pharmacological profile of a compound.

As with primary target affinity, no information regarding the off-target receptor binding of this compound has been published in the accessible scientific literature.

Molecular Docking and Computational Modeling of this compound Interactions

Computational methods, particularly molecular docking and in silico modeling, provide valuable insights into the potential molecular interactions and metabolic fate of novel chemical entities. For this compound, these techniques can predict its engagement with biological targets and forecast its absorption, distribution, metabolism, and excretion (ADME) profile, guiding further experimental investigation.

Ligand-Protein Interaction Predictions for this compound

Due to its structural similarity to known monoamine oxidase inhibitors (MAOIs) like phenelzine (B1198762), this compound is predicted to primarily target monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govfrontiersin.org These enzymes are crucial in the metabolism of monoamine neurotransmitters. nih.gov Molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, can elucidate the specific interactions that would stabilize the binding of this compound within the active sites of MAO-A and MAO-B.

The aralkylhydrazine moiety of this compound is the key pharmacophore responsible for its predicted inhibitory activity. It is anticipated to form irreversible covalent bonds with the flavin adenine (B156593) dinucleotide (FAD) cofactor present in the active site of both MAO isoforms. nih.gov This mechanism-based inactivation is a characteristic feature of many hydrazine-based MAOIs. nih.gov

The active site of MAO-B is characterized by a hydrophobic cavity. frontiersin.org The dichlorophenethyl group of the ligand is expected to fit within this pocket, forming hydrophobic interactions with surrounding amino acid residues. Key residues in the MAO-B active site that are likely to interact with a phenelzine-like structure include those that contribute to the hydrophobic environment. frontiersin.org The hydrazine (B178648) group is positioned to react with the FAD cofactor. nih.gov

Table 1: Predicted Ligand-Protein Interactions for this compound with Monoamine Oxidase B (MAO-B)

| Interacting Ligand Moiety | Interacting Protein Component/Residue | Predicted Interaction Type |

| Hydrazine Group | Flavin Adenine Dinucleotide (FAD) | Covalent Bond Formation |

| 2,4-Dichlorophenyl Ring | Hydrophobic Pocket Residues | Hydrophobic Interactions |

| Ethyl Linker | Hydrophobic Pocket Residues | Hydrophobic Interactions |

In Silico ADME Prediction for this compound (focused on theoretical metabolic pathways)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are instrumental in forecasting the pharmacokinetic properties of a compound. The metabolism of this compound is predicted to be complex, involving several enzymatic pathways. The primary routes of metabolism for structurally related aralkylhydrazines, such as phenelzine, involve oxidation by monoamine oxidase and cytochrome P450 (CYP) enzymes. nih.govnih.gov

The metabolism of the hydrazine moiety is a critical aspect. Hydrazine derivatives can undergo enzymatic and non-enzymatic oxidation, potentially leading to the formation of reactive intermediates. nih.gov The metabolism of hydrazines by cytochrome P450 in the liver is a significant pathway that can contribute to the biotransformation of these compounds. nih.gov For phenelzine, metabolism can lead to the formation of phenylacetic acid and p-hydroxyphenylacetic acid as major metabolites. nih.gov There is also evidence for the formation of a 2-phenylethyl radical during the oxidative metabolism of phenelzine by rat liver microsomes. nih.gov

The dichlorophenyl group is also susceptible to metabolic modification. The biotransformation of compounds containing a dichlorophenyl moiety can involve hydroxylation of the aromatic ring. nih.govoup.com

Based on these precedents, the theoretical metabolic pathways for this compound are proposed to include:

Oxidation of the hydrazine moiety: This is a primary metabolic step for hydrazine derivatives, likely catalyzed by both MAO and CYP enzymes. nih.govnih.gov This can lead to the cleavage of the nitrogen-nitrogen bond and the formation of various oxidized products.

Hydroxylation of the dichlorophenyl ring: The aromatic ring is a likely site for hydroxylation, a common phase I metabolic reaction catalyzed by CYP enzymes. nih.gov

Further oxidation and conjugation: The initial metabolites can undergo further oxidation and subsequent conjugation (phase II metabolism) to form more water-soluble compounds for excretion.

Table 2: Predicted In Silico ADME Properties and Theoretical Metabolic Pathways of this compound

| ADME Parameter | Predicted Outcome/Pathway | Basis for Prediction |

| Metabolism | ||

| Primary Metabolic Enzymes | Monoamine Oxidase (MAO), Cytochrome P450 (CYP) enzymes | Known metabolism of phenelzine and other hydrazine derivatives. nih.govucl.ac.uk |

| Theoretical Metabolic Pathways | ||

| Phase I: Oxidation | Oxidation of the hydrazine group, hydroxylation of the dichlorophenyl ring, and cleavage of the ethyl-hydrazine bond. | Metabolism of phenelzine and dichlorophenyl-containing compounds. nih.govnih.govnih.gov |

| Phase I: Metabolite Formation | Predicted formation of (2,4-Dichlorophenyl)acetic acid and hydroxylated derivatives. | Analogy to phenelzine metabolism leading to phenylacetic acid. nih.govnih.gov |

| Phase II: Conjugation | Glucuronidation or sulfation of hydroxylated metabolites. | Common phase II metabolic route for hydroxylated compounds. |

Structure Activity Relationship Sar Studies Centered on the 1 2,4 Dichlorophenethyl Hydrazine Core

Design and Synthesis of Derivatives of 1-(2,4-Dichlorophenethyl)hydrazine

The synthesis of derivatives based on the this compound structure typically begins with the precursor (2,4-Dichlorophenyl)hydrazine. This versatile intermediate can be elaborated through various chemical reactions to introduce structural diversity at key positions, enabling a systematic investigation of the SAR.

The phenethyl group offers several sites for modification, primarily on the phenyl ring. The existing 2,4-dichloro substitution is known to enhance lipophilicity, which can improve membrane permeability. Comparative SAR studies involving analogues with different substitution patterns, such as 3,4-dichloro or 2,6-dichloro, are instrumental in optimizing lead compounds.

Further modifications could involve introducing other substituents to modulate electronic and steric properties. For example, the introduction of trifluoromethyl groups has been shown in related structures to increase metabolic stability, although it may reduce solubility. The goal of these modifications is to fine-tune the interaction of the molecule with its biological target. A structure-activity relationship study on similar compounds revealed that the presence of electron-donating groups on the phenyl ring can play a significant role in the inhibition of certain enzymes. researchgate.net

Table 1: Hypothetical Effects of Phenyl Ring Substitutions on Physicochemical Properties This table illustrates potential modifications based on general principles found in medicinal chemistry literature.

| Substituent at Position X | Predicted LogP Change | Potential Effect on Metabolism |

| -H (Reference: Phenelzine) | Baseline | Standard |

| 2,4-Dichloro | Increase | May alter metabolic pathways |

| 4-Trifluoromethyl | Significant Increase | Increased stability |

| 4-Methoxy | Slight Increase | Potential for O-dealkylation |

| 4-Nitro | Decrease | Potential for reduction |

The hydrazine (B178648) moiety is a key functional group, and its reactivity allows for a wide range of structural modifications. A common strategy is the condensation with aldehydes and ketones to form hydrazones, which contain a characteristic azomethine (-NHN=CH-) group. nih.gov The C=N double bond and the terminal nitrogen atom in hydrazones significantly influence the molecule's physical and chemical properties. nih.gov

The synthesis of hydrazones typically involves reacting the hydrazine derivative with a carbonyl compound in a solvent like ethanol, sometimes with an acid catalyst. nih.govmdpi.com By varying the aldehyde or ketone used, a large library of derivatives can be generated for screening. For instance, reacting this compound with various substituted benzaldehydes would yield a series of N-benzylidene derivatives, allowing for the exploration of a second aromatic region for target interaction.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. cambridgemedchemconsulting.comdrughunter.com This involves replacing a functional group with another that has similar steric and electronic properties.

For the this compound core, the hydrazine or hydrazone functionality could be replaced with or incorporated into various heterocyclic ring systems. For example, 1,2,4-triazine (B1199460) derivatives have been synthesized and shown to possess a wide range of biological activities. researchgate.netijpsr.info Similarly, the introduction of a 1,2,4-oxadiazole (B8745197) ring has been successfully used as a bioisostere to produce potent and selective human MAO-B inhibitors in other chemical series. nih.gov In other contexts, an imidazole (B134444) ring has served as a bioisosteric replacement for a hydrazide moiety. nih.gov These modifications can lead to compounds with improved drug-like properties.

Table 2: Common Bioisosteric Replacements This table presents common bioisosteric pairs relevant to drug design.

| Original Group | Potential Bioisostere(s) | Rationale |

| Phenyl | Pyridyl, Thienyl cambridgemedchemconsulting.com | Modify H-bonding, polarity, metabolism drughunter.com |

| -Cl | -CF3, -CN cambridgemedchemconsulting.com | Alter electronics and lipophilicity |

| Hydrazone (-NH-N=CH-) | 1,2,4-Oxadiazole nih.gov | Improve stability and pharmacokinetic profile |

| Hydrazide (-CO-NH-NH2) | Imidazole nih.gov | Introduce different interaction points |

Assessment of Derivative Potency and Selectivity in Enzyme Inhibition Assays

The biological activity of newly synthesized derivatives of this compound is primarily evaluated through in vitro enzyme inhibition assays. Given its structural similarity to phenelzine (B1198762), a primary target for these derivatives is monoamine oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B. nih.govnih.gov

A widely used method for assessing MAO inhibition is the in vitro fluorometric assay. nih.gov This technique measures the production of hydrogen peroxide (H₂O₂) in a horseradish peroxidase-coupled reaction using a reagent like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red). nih.gov The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. nih.gov Selectivity is determined by comparing the IC₅₀ values for MAO-A and MAO-B. For example, some hydrazone derivatives have been identified as selective and potent inhibitors of human MAO-A, with IC₅₀ values in the nanomolar range. nih.gov

Table 3: Illustrative Enzyme Inhibition Data for Hypothetical Derivatives This table shows example data reflecting findings for related compound classes, where lower IC₅₀ values indicate higher potency.

| Compound ID | Modification | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (IC₅₀ B/A) |

| Parent | This compound | 1.2 | 5.8 | 4.8 |

| Deriv-A | 4-Nitrobenzylidene hydrazone | 0.342 nih.gov | >100 | >292 |

| Deriv-B | 4-Chlorobenzylidene hydrazone | 0.028 nih.gov | >100 | >3571 |

| Deriv-C | 1,2,4-Oxadiazole bioisostere | 10 | 0.052 nih.gov | 0.0052 |

| Deriv-D | R-enantiomer of Parent | 0.8 | 3.5 | 4.4 |

Correlation of Structural Features with Biological Activity (QSAR Approaches)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By developing QSAR models, researchers can predict the activity of novel analogues, thereby saving time and resources in the drug design process. mdpi.com

For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors for each compound. nih.gov These descriptors can be physicochemical (e.g., LogP, polar surface area), electronic (e.g., partial charges), or steric (e.g., molecular volume). drugdesign.org Statistical methods are then used to build a model that links these descriptors to the experimentally determined enzyme inhibitory activity (e.g., pIC₅₀, which is -log(IC₅₀)). mdpi.com For instance, a QSAR model for MAO inhibitors might find that hydrophobicity, electrostatic fields, and hydrogen bond donor/acceptor features are key determinants of activity. nih.gov The 2,4-dichloro substitution on the parent compound is known to enhance lipophilicity, a key descriptor in many QSAR models.

Table 4: Example of a Simple QSAR Correlation This table illustrates a hypothetical relationship between a descriptor and biological activity.

| Compound | Lipophilicity (cLogP) | Observed pIC₅₀ (hMAO-A) |

| Phenelzine | 1.78 | 5.5 |

| 1-(4-Chlorophenethyl)hydrazine | 2.45 | 5.9 |

| This compound | 3.15 | 6.3 |

| 1-(3,4-Dichlorophenethyl)hydrazine | 3.15 | 6.4 |

Conformational Analysis and its Influence on SAR of this compound Derivatives

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. nih.gov Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule, which in turn influences its biological activity. Techniques such as temperature-dependent NMR spectroscopy and computational methods like Density Functional Theory (DFT) are employed for this purpose. researchgate.netnih.gov

For chiral molecules like derivatives of this compound, stereochemistry plays a vital role. The R- and S-enantiomers of a compound can exhibit significantly different potencies due to the chiral nature of enzyme active sites. It has been shown for related compounds that one enantiomer may exhibit enhanced interaction with the target compared to the other.

Furthermore, molecules with rotatable bonds, such as the C-N bond in hydrazones, can exist as a mixture of conformational isomers (conformers) in solution. nih.gov Identifying the most stable and biologically active conformer is essential for understanding the SAR. For example, DFT studies on hydrazone derivatives have revealed the most stable conformer, providing insights into how the molecule fits into an enzyme's active site. researchgate.netnih.gov Molecular docking simulations can then use this conformational information to predict the binding interactions between the inhibitor and the target protein. nih.gov

Preclinical Pharmacological Investigations of 1 2,4 Dichlorophenethyl Hydrazine in in Vitro Systems and Animal Models

Cellular Mechanism of Action Studies of 1-(2,4-Dichlorophenethyl)hydrazine

Studies on the cellular mechanism of action of a novel compound are foundational to understanding its pharmacological profile. For a hydrazine (B178648) derivative like this compound, these investigations would typically focus on its interaction with key neuronal signaling pathways.

Neurotransmitter Level Modulation in Cell Cultures

Initial in vitro screening in cultured neuronal cells, such as PC12 or SH-SY5Y lines, would be essential to determine if this compound can modulate the levels of key neurotransmitters. Based on the structure of other phenethylhydrazine compounds, a primary hypothesis would be the inhibition of monoamine oxidase (MAO) enzymes.

Hypothetical Data Table: Effect of this compound on Neurotransmitter Concentrations in SH-SY5Y Cells

| Treatment Group | Dopamine (B1211576) (pg/mg protein) | Norepinephrine (B1679862) (pg/mg protein) | Serotonin (pg/mg protein) |

| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |

| 1 µM Compound | Data Not Available | Data Not Available | Data Not Available |

| 10 µM Compound | Data Not Available | Data Not Available | Data Not Available |

| 100 µM Compound | Data Not Available | Data Not Available | Data Not Available |

This table represents a typical experimental design. No data is available for this compound.

Gene Expression and Protein Regulation Studies

To understand the downstream effects of this compound, investigations into its impact on gene and protein expression would be necessary. Techniques like RNA sequencing and Western blotting could reveal changes in the expression of genes related to neurotransmitter synthesis, metabolism, and receptor signaling. For instance, studies on the broader class of hydrazines have shown the potential to influence genes involved in cell cycle regulation and DNA repair, although these studies were not specific to neuronal systems or this particular compound.

In Vivo Neurochemical Profile in Animal Models (e.g., Rodents)

Following in vitro characterization, the neurochemical effects of this compound would be assessed in animal models, most commonly rodents, to understand its impact within a complex biological system.

Assessment of Neurotransmitter Concentrations in Brain Regions

Microdialysis studies in live, freely moving rats would be a gold-standard technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions, such as the striatum, hippocampus, and prefrontal cortex, following administration of the compound. Post-mortem tissue analysis via high-performance liquid chromatography (HPLC) would also provide valuable data on total tissue neurotransmitter content.

Hypothetical Data Table: Neurotransmitter Levels in Rat Striatum after Administration of this compound

| Treatment Group | Dopamine (ng/g tissue) | Serotonin (ng/g tissue) | Norepinephrine (ng/g tissue) |

| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |

| Test Compound | Data Not Available | Data Not Available | Data Not Available |

This table illustrates the type of data that would be collected. No such data exists for this compound.

Enzyme Activity Modulation in Brain Tissue

Given the hydrazine moiety, a critical area of investigation would be the compound's effect on enzyme activity in brain tissue homogenates. The primary target for many hydrazine-based compounds is monoamine oxidase (MAO-A and MAO-B). Assays would be conducted to determine the potency and selectivity of this compound as an inhibitor of these enzymes. Other enzymes, such as aldehyde dehydrogenase, have also been shown to be targets of hydrazine compounds.

Electrophysiological Effects of this compound in Neuronal Preparations

To elucidate the functional consequences of the neurochemical changes, electrophysiological studies on neuronal preparations are crucial. Patch-clamp recordings from brain slices or cultured neurons would reveal how this compound alters neuronal excitability, synaptic transmission, and plasticity. General studies on hydrazines have indicated that they can increase neuronal excitability and firing rates.

Hypothetical Data Table: Effect of this compound on Spontaneous Firing Rate of Hippocampal Neurons

| Treatment | Firing Rate (Hz) |

| Baseline | Data Not Available |

| 10 µM Compound | Data Not Available |

| Washout | Data Not Available |

This table is an example of how such data would be presented. No electrophysiological data is available for this compound.

Behavioral Phenotyping in Animal Models (focused on mechanistic understanding)

Extensive literature searches did not yield any specific preclinical studies investigating the behavioral phenotyping of this compound in animal models. Consequently, there is no available data to report on its effects on exploratory behavior, locomotor activity, or cognitive function.

Exploratory Behavior and Locomotor Activity

No research findings on the impact of this compound on exploratory behavior and locomotor activity in animal models have been published in the scientific literature.

Cognitive Function Assessments (e.g., memory, learning)

There is a lack of available scientific data regarding the effects of this compound on cognitive functions such as memory and learning in animal models.

Analytical Methodologies for the Detection and Quantification of 1 2,4 Dichlorophenethyl Hydrazine in Biological Matrices for Research Purposes

Development of LC-MS/MS Methods for Quantitative Analysis

The development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of compounds in complex biological samples. This process would involve the optimization of both chromatographic and mass spectrometric parameters.

For a hypothetical LC-MS/MS method for 1-(2,4-Dichlorophenethyl)hydrazine, the initial steps would include determining the precursor ion and suitable product ions. This is typically achieved by infusing a standard solution of the compound into the mass spectrometer. The selection of multiple reaction monitoring (MRM) transitions is fundamental for ensuring the selectivity of the method.

Table 1: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | Not Available | Not Available | Not Available |

| Internal Standard | Not Available | Not Available | Not Available |

Sample Preparation Strategies for Biological Samples (e.g., tissue, plasma)

Effective sample preparation is essential to remove interfering substances from biological matrices and to concentrate the analyte of interest prior to analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

The choice of method would depend on the physicochemical properties of this compound and the nature of the biological matrix. For instance, a simple protein precipitation with a solvent like acetonitrile might be sufficient for plasma samples, whereas a more complex solid-phase extraction protocol could be necessary for tissue homogenates to achieve the desired level of cleanliness.

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic separation is employed to resolve the analyte from other components in the sample extract. High-performance liquid chromatography (HPLC) is commonly coupled with mass spectrometry for the analysis of non-volatile compounds in biological fluids.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent (such as acetonitrile or methanol). The gradient would be optimized to ensure a sharp peak shape and adequate separation from any endogenous interferences. Gas chromatography (GC) could also be considered if the compound is volatile or can be derivatized to increase its volatility.

Table 2: Illustrative HPLC Parameters for Analyte Separation

| Parameter | Condition |

| HPLC Column | Not Available |

| Mobile Phase A | Not Available |

| Mobile Phase B | Not Available |

| Flow Rate | Not Available |

| Injection Volume | Not Available |

| Column Temperature | Not Available |

Validation of Analytical Methods for Research Applications

Method validation is a critical step to ensure that the analytical procedure is reliable and reproducible for its intended purpose. For research applications, key validation parameters typically include selectivity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are often assessed at multiple concentration levels.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Without experimental data, specific validation results for an analytical method for this compound cannot be provided.

Q & A

Q. What is the optimized synthetic route for preparing 1-(2,4-Dichlorophenethyl)hydrazine, and how does reaction stoichiometry influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where hydrazine reacts with 2,4-dichlorophenethyl chloride. Key conditions include:

-

Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency by stabilizing intermediates .

-

Solvent : Ethanol or aqueous ethanol is preferred for solubility and controlled reactivity.

-

Stoichiometry : A 1:1 molar ratio of hydrazine to 2,4-dichlorophenethyl chloride minimizes side products. Excess hydrazine (1.2:1) may improve yields but requires purification to remove unreacted hydrazine.

-

Reaction Time : 6–8 hours under reflux ensures completion .

-

Yield Optimization : Typical yields range from 75–85%, with purity confirmed via HPLC (>95%) .

- Data Table :

| Reactant Ratio (Hydrazine:Chloride) | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1:1 | TBAB | Ethanol | 6 | 78 |

| 1.2:1 | TBAB | Ethanol | 8 | 85 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the hydrazine backbone and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm) .

- IR Spectroscopy : N-H stretches (3200–3300 cm) and C-Cl vibrations (650–750 cm) validate functional groups .

- Melting Point : Sharp melting points (e.g., 198–201°C) indicate purity; deviations suggest impurities or polymorphs .

- HPLC/MS : Quantifies purity and detects byproducts (e.g., unreacted hydrazine or chloride derivatives) .

Q. How is this compound applied as a derivatizing agent in analytical chemistry?

- Methodological Answer : The compound reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable hydrazones, enabling detection via:

- Chromatography : Derivatized compounds show improved retention and resolution in HPLC .

- Spectroscopy : Hydrazones exhibit strong UV-Vis absorption (λmax 350–450 nm), aiding quantification .

- Protocol :

Dissolve the target carbonyl compound in acidic ethanol.

Add excess this compound and stir at 50°C for 2 hours.

Isolate the precipitate and analyze via LC-MS .

Advanced Research Questions

Q. What mechanistic role do electron-withdrawing substituents play in the synthesis of this compound?

- Methodological Answer : The 2,4-dichloro groups are electron-withdrawing, activating the phenethyl chloride for nucleophilic attack by hydrazine.

Q. How do solvent polarity and substituent effects influence the UV-Vis absorption spectra of hydrazine derivatives?

- Methodological Answer : Solvatochromic shifts arise from solvent-dependent stabilization of excited states:

-

Polar Protic Solvents (e.g., MeOH) : Cause red shifts due to hydrogen bonding with the hydrazine N-H group .

-

Nonpolar Solvents (e.g., Hexane) : Blue shifts occur as conjugation is minimized.

-

Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance absorption intensity by increasing conjugation .

- Data Table :

| Solvent | λmax (nm) | Absorbance Intensity |

|---|---|---|

| Methanol | 370 | 1.2 |

| Ethanol | 365 | 1.1 |

| Hexane | 345 | 0.8 |

Q. How can contradictory data on reaction yields under varying acidic conditions be resolved?

- Methodological Answer : Acidic hydrolysis of intermediates (e.g., diaziridines) to hydrazines is pH-sensitive:

- Optimal pH : 2–3 (using dilute HCl) maximizes protonation of intermediates, avoiding decomposition .

- Contradictions : Higher acidity (pH <1) may degrade the product, while mild conditions (pH 4–5) slow reaction kinetics .

- Resolution : Use controlled pH stat systems and monitor reaction progress via TLC or inline spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.